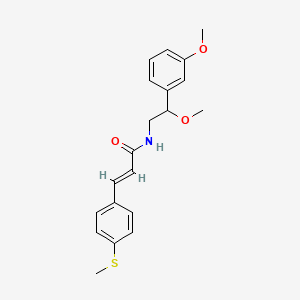

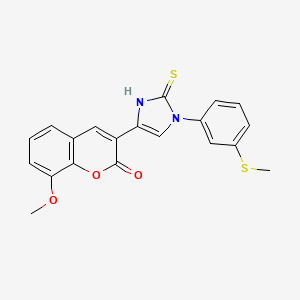

![molecular formula C19H15ClN4O4S B2966313 2-(3-(4-chlorophenyl)ureido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide CAS No. 955715-15-8](/img/structure/B2966313.png)

2-(3-(4-chlorophenyl)ureido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule. It contains several functional groups, including a ureido group, a thiazole group, and a dihydrobenzodioxin group. The presence of these groups suggests that the compound could have interesting chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For example, 2,3-dihydrobenzo[b][1,4]dioxin derivatives have been synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis

The overall geometry of similar molecules is largely planar, but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule .Scientific Research Applications

Solvent Effects on Carboxamide Spectra

Research into carboxamides, including compounds structurally related to 2-(3-(4-chlorophenyl)ureido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide, has shown the impact of solvent polarity on their absorption and fluorescence spectra. Studies on similar carboxamides revealed changes in dipole moments between the ground and excited states, highlighting the molecule's response to solvent environments. This has implications for understanding the photophysical properties of such compounds in various solvents, with potential applications in the development of fluorescent probes and materials science (Patil et al., 2011).

Antibacterial Activity

Further research into analogs of thiazole-carboxamide structures has demonstrated promising antibacterial activity, particularly against strains such as Staphylococcus aureus and Bacillus subtilis. This suggests a potential application for such compounds in developing new antibacterial agents. The cytotoxic activity of these compounds against mammalian cells was also assessed, indicating their safety profile at antibacterial concentrations (Palkar et al., 2017).

Novel Syntheses and Mechanisms

The exploration of reactions involving anthranilamide and isocyanates leading to the synthesis of new heterocyclic structures provides insights into the synthetic versatility of carboxamide analogs. Such studies offer a deeper understanding of reaction mechanisms that can be applied to synthesize a wide range of heterocyclic compounds, opening doors to new drugs and materials (Chern et al., 1988).

Antitumor and Antimicrobial Activities

Additional research has revealed that certain thiazole and oxazole substituted benzothiazole derivatives exhibit anti-inflammatory, analgesic, and antimicrobial activities. These findings suggest potential applications in developing new therapeutic agents for treating inflammation, pain, and infections. The study of such compounds' mechanism of action and efficacy further contributes to the pharmaceutical sciences (Kumar & Singh, 2020).

Dyeing Polyester Fibers

In the field of materials science, novel heterocyclic aryl monoazo organic compounds, including carboxamide structures, have been synthesized for dyeing polyester fibers. These compounds exhibit high efficiency in dyeing, alongside antioxidant, antitumor, and antimicrobial activities. This research indicates potential applications in developing sterile and biologically active fabrics for various life applications (Khalifa et al., 2015).

Future Directions

properties

IUPAC Name |

2-[(4-chlorophenyl)carbamoylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O4S/c20-11-1-3-12(4-2-11)22-18(26)24-19-23-14(10-29-19)17(25)21-13-5-6-15-16(9-13)28-8-7-27-15/h1-6,9-10H,7-8H2,(H,21,25)(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBNODUGAOUDRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

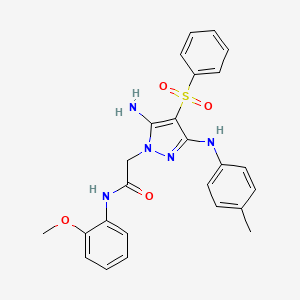

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2966233.png)

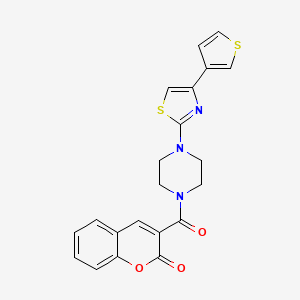

![5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2966237.png)

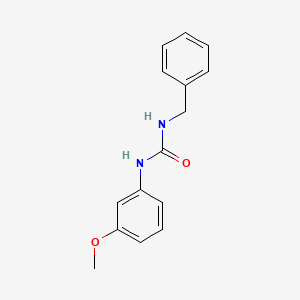

![N-[2-[2-[2-[2-[4-[(Z)-1-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethyl]-4-[(3S,4S)-7-cyano-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-3-[[(2S)-2-(methylamino)propanoyl]amino]-2-oxo-3,4-dihydro-1,5-benzodiazepine-5-carbonyl]benzamide](/img/structure/B2966239.png)

![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline](/img/structure/B2966240.png)

![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2966241.png)

![N-(1-cyanocyclopentyl)-2-{[1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2966242.png)

![2-(2,4-dichlorophenoxy)-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2966245.png)

![3-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid](/img/structure/B2966250.png)